

In-Depth Technical Guide to the Spectroscopic Data of Cochlioquinone B

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Compound of Interest

Compound Name: Cochlioquinone B

Cat. No.: B017917

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Introduction

Cochlioquinone B is a naturally occurring meroterpenoid, a class of chemical compounds with a hybrid biosynthetic origin. First isolated in 1971 from the fungus *Cochliobolus miyabeanus*, it belongs to the larger family of cochlioquinones which have garnered scientific interest due to their diverse biological activities.^[1] These activities include phytotoxic, antibacterial, cytotoxic, and immunosuppressive effects.^[1] Notably, **Cochlioquinone B** has been identified as an inhibitor of NADH-ubiquinone reductase, suggesting its potential as a lead compound in drug discovery. This guide provides a detailed overview of the spectroscopic data for **Cochlioquinone B**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to support ongoing research and development efforts.

Spectroscopic Data of Cochlioquinone B

The structural elucidation of **Cochlioquinone B** was achieved through a combination of spectroscopic techniques, primarily NMR and MS. These methods provide detailed information about the molecule's atomic connectivity and overall structure.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For **Cochlioquinone B**, the molecular formula has been

established as $C_{28}H_{40}O_6$.

Table 1: High-Resolution Mass Spectrometry Data for **Cochlioquinone B**

Parameter	Value
Molecular Formula	$C_{28}H_{40}O_6$
Exact Mass	472.2825
Monoisotopic Mass	472.2825 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. The 1H (proton) and ^{13}C (carbon-13) NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively. While a complete, tabulated dataset for **Cochlioquinone B** is not readily available in publicly accessible literature, this section outlines the expected spectral features based on its known structure and data from closely related analogs.

Table 2: Predicted 1H NMR Chemical Shift Ranges for Key Functional Groups in **Cochlioquinone B**

Proton Type	Predicted Chemical Shift (δ) ppm	Notes
Methyl Protons (CH ₃)	0.8 - 2.5	Multiple singlet and doublet signals corresponding to the various methyl groups in the terpenoid backbone and side chain.
Methylene Protons (CH ₂)	1.2 - 2.8	Complex multiplets arising from the cyclic and acyclic portions of the molecule.
Methine Protons (CH)	1.5 - 4.5	Signals corresponding to stereocenters and other methine groups.
Olefinic Protons	5.0 - 6.5	Protons on the quinone ring.
Hydroxyl Proton (OH)	Variable	Dependent on solvent and concentration.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Functional Groups in **Cochlioquinone B**

Carbon Type	Predicted Chemical Shift (δ) ppm	Notes
Methyl Carbons (CH_3)	10 - 30	
Methylene Carbons (CH_2)	20 - 45	
Methine Carbons (CH)	30 - 80	
Quaternary Carbons (C)	35 - 90	
Olefinic/Aromatic Carbons	110 - 150	Carbons of the benzoquinone ring.
Carbonyl Carbons ($\text{C}=\text{O}$)	180 - 200	Quinone carbonyls.
Oxygenated Carbons ($\text{C}-\text{O}$)	60 - 90	Carbons attached to hydroxyl or ether linkages.

Experimental Protocols

Detailed experimental protocols for the original spectroscopic analysis of **Cochlioquinone B** are not extensively documented in recent literature. However, the following represents a standard methodology for the isolation and spectroscopic characterization of fungal metabolites like cochlioquinones.

Isolation and Purification

Caption: General workflow for the isolation of **Cochlioquinone B**.

- **Fermentation:** The fungus is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
- **Extraction:** The fungal biomass and/or culture broth is extracted with an organic solvent such as ethyl acetate or methanol to isolate the crude mixture of metabolites.
- **Chromatography:** The crude extract is subjected to column chromatography, typically using silica gel, to separate the components based on polarity.

- Purification: Fractions containing **Cochlioquinone B** are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

Caption: Standard workflow for NMR analysis of a natural product.

- Sample Preparation: A few milligrams of pure **Cochlioquinone B** are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) containing a small amount of a reference standard like tetramethylsilane (TMS).
- Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). This typically includes:
 - 1D ^1H NMR: To identify the proton environments.
 - 1D ^{13}C NMR: To identify the carbon skeleton.
 - 2D COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system.
 - 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular structure.
- Data Processing and Analysis: The raw data is processed using specialized software to generate the final spectra, which are then interpreted to assign all signals and confirm the structure.

Mass Spectrometry

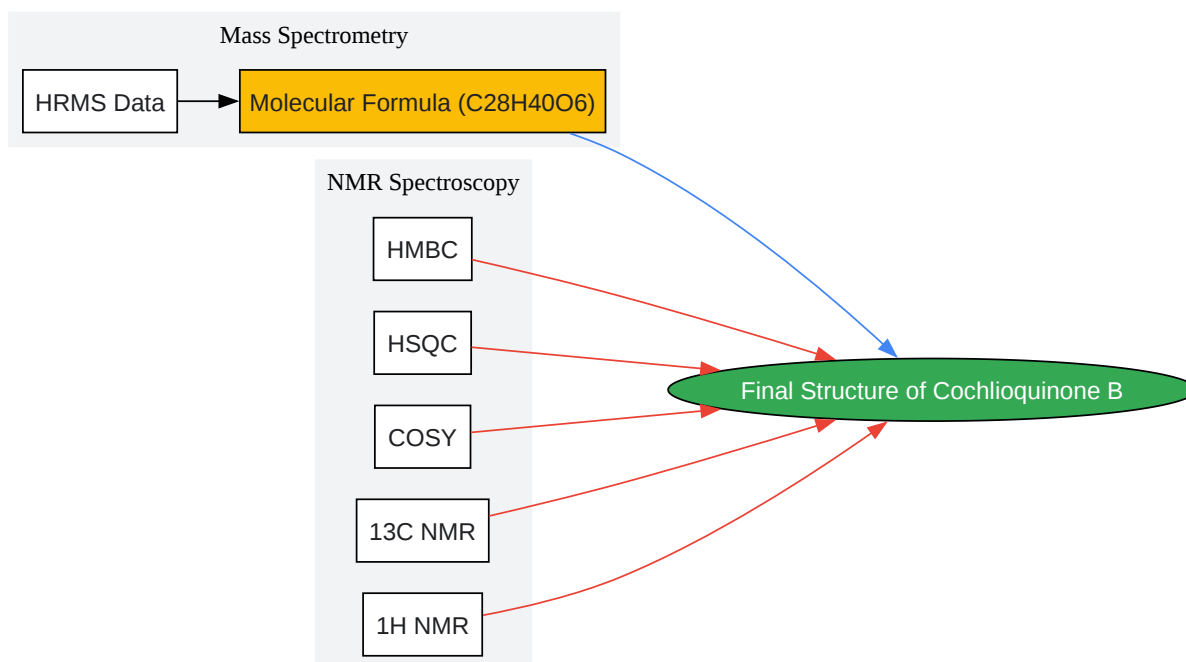
Caption: General workflow for mass spectrometry analysis.

- Sample Introduction: The sample is introduced into the mass spectrometer, often via liquid chromatography (LC-MS) for online separation and analysis, or by direct infusion.

- **Ionization:** The molecules are ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to produce molecular ions with minimal fragmentation.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.
- **Data Analysis:** The resulting mass spectrum provides the accurate mass of the molecular ion, which is used to determine the elemental composition. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide further structural information.

Logical Relationships in Structure Elucidation

The process of determining the structure of a novel compound like **Cochlioquinone B** involves the integration of data from various spectroscopic techniques.



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Caption: Integration of spectroscopic data for structure elucidation.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic data for **Cochlioquinone B**. While a complete public repository of its NMR data remains to be compiled, the information presented here, based on its known structure and the analysis of related compounds, offers valuable insights for researchers. The standardized experimental protocols and logical workflows outlined will aid in the isolation, identification, and further investigation of **Cochlioquinone B** and other novel natural products. The continued exploration of such compounds is vital for the discovery of new therapeutic agents and a deeper understanding of their roles in biological systems.

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References

- 1. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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